molecular formula C21H17ClFN5OS B2817790 N-(3-chloro-4-fluorophenyl)-2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 886931-50-6

N-(3-chloro-4-fluorophenyl)-2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B2817790
CAS No.: 886931-50-6
M. Wt: 441.91
InChI Key: HZCIHYDKCIRMLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-4-fluorophenyl)-2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C21H17ClFN5OS and its molecular weight is 441.91. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Applications

Compounds structurally related to "N-(3-chloro-4-fluorophenyl)-2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide" have been synthesized and evaluated for their antimicrobial efficacy. For instance, a series of novel triazole derivatives were synthesized and investigated for their antimicrobial activities. These compounds demonstrated promising antibacterial and antifungal properties, highlighting their potential as therapeutic agents against microbial infections (Majithiya & Bheshdadia, 2022).

Anti-inflammatory Activity

Another study focused on the synthesis of derivatives with anti-inflammatory activity. Among the synthesized compounds, some showed significant anti-inflammatory properties, suggesting their potential in treating inflammation-related disorders (Sunder & Maleraju, 2013).

Antiviral Properties

The antiviral and virucidal activities of 2-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide derivatives were explored, revealing that some derivatives could effectively reduce viral replication. This indicates their potential application in antiviral therapy (Wujec et al., 2011).

Potential in Cancer Treatment

Several studies have evaluated the anticancer potential of triazole derivatives. For example, modifications of N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide as PI3K inhibitors have shown remarkable anticancer effects and reduced toxicity, offering a promising approach for cancer treatment (Wang et al., 2015).

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-[[5-(3-methylphenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClFN5OS/c1-14-5-4-6-15(11-14)20-25-26-21(28(20)27-9-2-3-10-27)30-13-19(29)24-16-7-8-18(23)17(22)12-16/h2-12H,13H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZCIHYDKCIRMLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NN=C(N2N3C=CC=C3)SCC(=O)NC4=CC(=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClFN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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